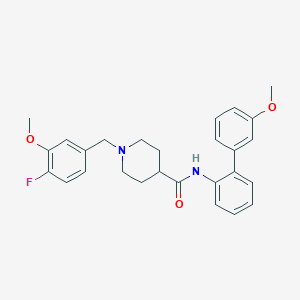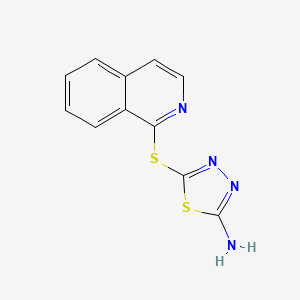
2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C15H13ClINO3 It is a carbamate derivative that contains both iodophenoxy and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(4-iodophenoxy)ethanol with N-(3-chlorophenyl)isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl rings.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Hydrolysis: Corresponding amine and alcohol.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate
- 2-(4-fluorophenoxy)ethyl N-(3-chlorophenyl)carbamate
- 2-(4-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
Uniqueness
2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens like bromine or chlorine.
Eigenschaften
IUPAC Name |
2-(4-iodophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c16-11-2-1-3-13(10-11)18-15(19)21-9-8-20-14-6-4-12(17)5-7-14/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZEIKKEIEXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-{2-[(2-fluorobenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide](/img/structure/B4952448.png)
![ethyl 6a-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4952468.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B4952470.png)

![(2R*,6S*)-2,6-dimethyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4952483.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4952489.png)
![6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4952490.png)
![1-cyclopropyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B4952497.png)
![1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4952498.png)

![4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B4952509.png)

![N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B4952524.png)
![4-[2-(2,6-diisopropylphenoxy)ethyl]morpholine](/img/structure/B4952536.png)
